3-Flavanol, trans-(+)-

描述

3-Flavanol, trans-(+)- is a naturally occurring flavonoid that is found in various plants. It has been extensively studied for its potential health benefits and has been shown to exhibit a wide range of biological activities.

科学研究应用

Bioactivity and Health Benefits

Flavanols, including 3-Flavanol, trans-(+)-, are present in a variety of foods like cocoa, red wine, and green tea. They are potent antioxidants with various health benefits. Studies have shown that these compounds can affect platelet aggregation, vascular inflammation, and endothelial nitric oxide metabolism. They are linked to protective effects against neurodegeneration and cardiovascular diseases. For instance, intake of cocoa, rich in flavanols, is inversely associated with cardiovascular and all-cause mortality in older males (Hackman et al., 2007). Flavanols like 3-Flavanol, trans-(+)-, also exhibit anti-inflammatory, anticarcinogenic, cardioprotective, antimicrobial, and neuroprotective properties (Luo et al., 2022).

Role in Plant Defense

In plants like Norway spruce, monomeric and polymeric flavan-3-ols serve as antifungal defense compounds. These compounds increase in response to fungal infection, indicating their role in plant protection against pathogens (Hammerbacher et al., 2014).

Influence on Grape Seed Composition

Flavan-3-ol compounds in grape seeds significantly contribute to the antioxidant activity and are responsible for certain sensory qualities of food products. Genetic and environmental factors influence the flavanol content in grape seeds, impacting wine and grape-derived product quality (Hernández et al., 2017).

Synthesis and Potential Drug Applications

The synthesis of chiral flavanols with controlled stereocenters is an area of interest in medicinal chemistry. These compounds, including 3-Flavanol, trans-(+)-, have shown potential in anti-inflammatory drug development due to their effects on cytokine secretion and gene transcription related to inflammation pathways (Yang et al., 2022).

Association with Blood Pressure Reduction

Studies indicate that high intake of flavan-3-ols is linked to lower blood pressure, comparable to the effects of a Mediterranean Diet or moderate salt reduction. This suggests their role in cardiovascular health maintenance (Ottaviani et al., 2020).

Anti-Inflammatory and Anti-Invasion Properties

Flavanols have been found to inhibit matrix-proteases instrumental in inflammation and cancer invasion, such as leukocyte elastase (LE) and gelatinases. This property is significant in designing molecules to hinder inflammation, cancer invasion, and angiogenesis (Sartor et al., 2002).

Cognitive and Vascular Benefits

Research on the ingestion of flavanol-rich cocoa shows increased brain activity during cognitive tasks, suggesting potential benefits for vascular impairment treatment, including dementia and strokes (Francis et al., 2006).

属性

CAS 编号 |

184713-81-3 |

|---|---|

产品名称 |

3-Flavanol, trans-(+)- |

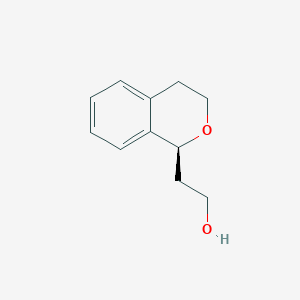

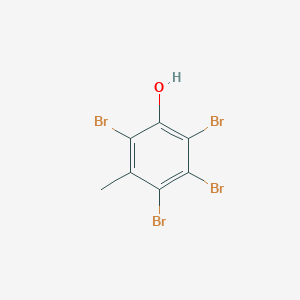

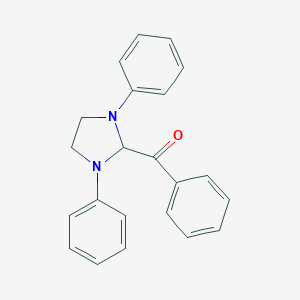

分子式 |

C15H14O2 |

分子量 |

226.27 g/mol |

IUPAC 名称 |

(2S,3R)-2-phenyl-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2/t13-,15+/m1/s1 |

InChI 键 |

OEIJRRGCTVHYTH-HIFRSBDPSA-N |

手性 SMILES |

C1[C@H]([C@@H](OC2=CC=CC=C21)C3=CC=CC=C3)O |

SMILES |

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |

规范 SMILES |

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)

![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)

![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)